Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate, also known as EMD-386088, is a novel selective and potent antagonist of the dopamine D1 receptor. It was first synthesized in 2008 by scientists at Merck Research Laboratories and has since been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate selectively blocks the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The D1 receptor is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in regulating mood, movement, and cognition. By blocking the D1 receptor, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate reduces the release of dopamine, which may help to restore normal dopamine signaling in the brain.
Biochemical and Physiological Effects
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate can reduce the release of dopamine in the striatum, a key brain region involved in regulating movement and cognition. This reduction in dopamine release is thought to be responsible for the therapeutic effects of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate. One area of interest is the potential use of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate in combination with other drugs for the treatment of Parkinson's disease. Another area of interest is the use of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate as a tool for studying the role of the dopamine D1 receptor in other neurological disorders, such as schizophrenia and addiction. Finally, there is interest in developing more potent and selective D1 receptor antagonists based on the structure of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate.
Synthesemethoden
The synthesis of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-fluorobenzyl isocyanide with 2-chloro-4-(2,6-dimethoxyphenoxy)acetic acid to form the imidazolidinone intermediate. This intermediate is then reacted with ethyl chloroformate and subsequently treated with sodium hydroxide to form the final product, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been shown to selectively block the D1 receptor, which is involved in regulating dopamine release in the brain. By blocking this receptor, Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate may help to restore normal dopamine signaling and alleviate the symptoms of Parkinson's disease.
Eigenschaften
Molekularformel |
C22H20ClFN2O6 |
---|---|
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
ethyl 2-[2-chloro-4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C22H20ClFN2O6/c1-3-31-19(27)12-32-20-16(23)8-14(10-18(20)30-2)9-17-21(28)26(22(29)25-17)11-13-4-6-15(24)7-5-13/h4-10H,3,11-12H2,1-2H3,(H,25,29)/b17-9+ |
InChI-Schlüssel |
AKYIRLFFPLUXFN-RQZCQDPDSA-N |
Isomerische SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.